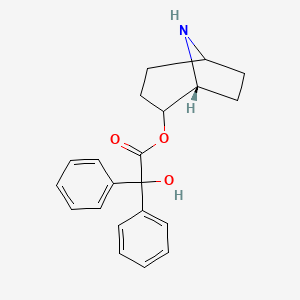
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate is a chemical compound belonging to the class of tropane alkaloids It is known for its significant pharmacological properties, particularly its anticholinergic activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tropanyl benzylate typically involves the esterification of tropine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tropanyl benzylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Oxidized derivatives of tropanyl benzylate.
Reduction: Reduced forms of the compound.
Substitution: Various substituted benzylate derivatives.
科学研究应用
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic applications in treating conditions like Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition leads to a decrease in cholinergic activity, which is beneficial in conditions characterized by excessive cholinergic activity, such as Parkinson’s disease. The compound’s molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and it influences various signaling pathways associated with these receptors.
相似化合物的比较
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Benztropine: Used in the management of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Comparison: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate is unique in its specific binding affinity and selectivity for muscarinic receptors compared to other similar compounds. While atropine and scopolamine also exhibit anticholinergic activity, tropanyl benzylate’s distinct chemical structure allows for different pharmacokinetic and pharmacodynamic profiles. Benztropine, on the other hand, shares a closer resemblance in terms of therapeutic applications but differs in its molecular interactions and receptor binding characteristics.
属性
CAS 编号 |
64471-34-7 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
[(1R)-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-14-12-17-11-13-18(19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17?,18-,19?/m1/s1 |
InChI 键 |
NZWSUYGDDPHLDZ-JLAWEPINSA-N |
SMILES |
C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
手性 SMILES |
C1CC2CCC([C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
规范 SMILES |
C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
同义词 |
tropanyl benzylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















